molecular formula C12H16BN3O2 B1526722 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile CAS No. 944401-73-4

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile

Cat. No.: B1526722
CAS No.: 944401-73-4
M. Wt: 245.09 g/mol
InChI Key: ILFHCZIKOMNCGU-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile

Molecular Geometry and Bonding Analysis

The molecular structure of this compound incorporates a complex arrangement of functional groups around a central pyridine core. The compound possesses the molecular formula C12H16BN3O2 with a molecular weight of 245.090 daltons. The structural framework consists of three primary components: the isonicotinonitrile backbone containing both amino and nitrile substituents, the tetramethyl-1,3,2-dioxaborolan-2-yl moiety, and the interconnecting bonds that define the overall molecular geometry.

The boron center within the dioxaborolane ring adopts a tetrahedral coordination geometry, forming covalent bonds with two oxygen atoms from the pinacol-derived diol and one carbon atom from the pyridine ring. Analysis of related compounds reveals that boron-oxygen bond lengths typically range from 1.35 to 1.40 Angstroms, while boron-carbon bonds generally measure between 1.55 to 1.60 Angstroms. The five-membered dioxaborolane ring exhibits characteristic bond angles that deviate from ideal tetrahedral geometry due to ring strain constraints.

The pyridine ring maintains its planar aromatic structure with standard carbon-carbon and carbon-nitrogen bond lengths. The nitrile group introduces additional electronic effects through its linear geometry and triple bond character, with carbon-nitrogen triple bond distances typically measuring approximately 1.17 Angstroms. The amino substituent contributes to the overall electronic distribution through resonance interactions with the pyridine ring system.

Computational studies on similar boronate ester compounds demonstrate that the dioxaborolane moiety adopts a preferred conformation that minimizes steric interactions with adjacent substituents. The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric bulk that influences the overall molecular conformation and intermolecular interactions in both solution and solid-state environments.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through multiple nuclear observations. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns characteristic of the various functional groups present within the molecular structure. The tetramethyl groups of the dioxaborolane moiety typically appear as a sharp singlet between 1.2 and 1.4 parts per million, integrating for twelve protons due to the symmetrical arrangement of the four methyl substituents.

The pyridine ring protons exhibit characteristic downfield chemical shifts reflecting the electron-withdrawing nature of both the nitrile and boron-containing substituents. The amino group protons typically appear as a broad signal between 5.0 and 6.5 parts per million, with the exact chemical shift dependent upon hydrogen bonding interactions and exchange rates with residual solvent molecules.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the nitrile carbon appearing as a characteristic signal around 120 parts per million. The quaternary carbon atoms of the dioxaborolane ring typically resonate between 80 and 85 parts per million, while the methyl carbons appear around 25 parts per million. The aromatic carbon signals from the pyridine ring distribute across the range of 120 to 160 parts per million, with specific chemical shifts influenced by the substitution pattern and electronic effects.

Boron-11 nuclear magnetic resonance spectroscopy reveals a characteristic signal for the tetrahedral boron center, typically appearing between 25 and 35 parts per million for pinacol boronate esters. The boron signal often exhibits broadening due to quadrupolar relaxation effects, and the chemical shift provides information about the coordination environment and electronic properties of the boron center.

Infrared and Raman Vibrational Profiles

Vibrational spectroscopy techniques provide detailed information about the molecular vibrations and functional group characteristics of this compound. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations within the compound structure. The nitrile stretching vibration typically appears as a sharp, intense band around 2220 to 2240 wavenumbers, providing a distinctive fingerprint for the presence of the cyano functional group.

The amino group contributes multiple vibrational modes, including symmetric and asymmetric nitrogen-hydrogen stretching vibrations that typically appear between 3300 and 3500 wavenumbers. These bands often exhibit varying intensities and may show splitting or broadening depending upon intramolecular and intermolecular hydrogen bonding interactions. The nitrogen-hydrogen bending vibrations appear in the region around 1600 to 1650 wavenumbers, often overlapping with aromatic carbon-carbon stretching modes.

The dioxaborolane ring system exhibits characteristic vibrational signatures including boron-oxygen stretching modes around 1300 to 1400 wavenumbers and carbon-oxygen stretching vibrations near 1100 to 1200 wavenumbers. The tetramethyl substitution pattern contributes multiple carbon-hydrogen stretching and bending modes throughout the fingerprint region, creating a complex vibrational spectrum that provides detailed structural information.

Raman spectroscopy complements infrared analysis by revealing vibrations that may be infrared inactive or weakly active. The aromatic carbon-carbon stretching modes often appear prominently in Raman spectra around 1500 to 1600 wavenumbers, while the boron-carbon stretching vibration typically manifests around 800 to 900 wavenumbers. The combination of infrared and Raman techniques provides comprehensive vibrational characterization enabling detailed structural confirmation and analysis of conformational effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the molecular weight of the intact compound. Electrospray ionization techniques typically produce protonated molecular ions [M+H]+ at mass-to-charge ratio 246, providing sensitive detection and molecular weight confirmation.

Characteristic fragmentation pathways include loss of the tetramethyl dioxaborolane moiety, resulting in fragment ions corresponding to the substituted isonicotinonitrile portion of the molecule. The loss of 126 mass units, corresponding to the pinacol boronate ester group, produces a base peak around mass-to-charge ratio 119 that corresponds to the amino-substituted pyridine carbonitrile fragment.

Additional fragmentation patterns include loss of the nitrile group (26 mass units) and subsequent losses of the amino substituent (16 mass units), providing structural confirmation through characteristic neutral losses. The boron-containing fragments often exhibit isotope patterns reflecting the natural abundance of boron-10 and boron-11 isotopes, creating distinctive spectral signatures that confirm the presence of boron within the molecular structure.

High-resolution mass spectrometry enables accurate mass determination that confirms the molecular formula and distinguishes between potential isomeric structures. The accurate mass measurement typically achieves precision within 5 parts per million, providing definitive molecular formula assignment and supporting structural elucidation efforts through comparison with theoretical isotope patterns.

Crystallographic Studies and Solid-State Arrangement

Crystallographic analysis of this compound and related compounds provides detailed information about solid-state molecular arrangements and intermolecular interactions. Single crystal diffraction studies reveal the precise three-dimensional molecular geometry and crystal packing patterns that influence physical properties and potential applications. The compound typically crystallizes in monoclinic or triclinic crystal systems, with specific space group determination dependent upon the particular crystallization conditions and solvent systems employed.

Analysis of related boronate ester compounds demonstrates characteristic bond lengths and angles within the dioxaborolane ring system. The boron-oxygen bond distances typically measure 1.372 to 1.378 Angstroms, while the boron-carbon bond length ranges from 1.560 to 1.580 Angstroms. The five-membered dioxaborolane ring adopts a slightly puckered conformation with bond angles deviating from ideal tetrahedral geometry due to ring strain effects.

Bond Type Length (Angstroms) Angle (Degrees)
Boron-Oxygen 1.372-1.378 108-112
Boron-Carbon 1.560-1.580 112-116
Oxygen-Carbon 1.445-1.455 106-110
Carbon-Carbon (ring) 1.525-1.535 104-108

The crystal packing arrangements reveal intermolecular interactions including hydrogen bonding between amino groups and nitrile functionalities from adjacent molecules. These interactions contribute to the overall stability of the crystal lattice and influence the melting point and other thermal properties of the compound. The tetramethyl substituents create steric hindrance that affects the close packing of molecules within the crystal structure.

Powder diffraction analysis provides complementary information about bulk crystalline material and can detect the presence of multiple polymorphs or crystalline phases. The characteristic diffraction patterns enable identification and quantification of different crystalline forms, which may exhibit varying physical and chemical properties despite identical molecular structures.

Properties

IUPAC Name

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-16-10(15)5-8(9)6-14/h5,7H,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFHCZIKOMNCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732209
Record name 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-73-4
Record name 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile (CAS No. 944401-73-4) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆BN₃O₂
  • Molecular Weight : 245.09 g/mol
  • Purity : Typically >98% .

Structure

The compound features a dioxaborolane moiety, which is significant for its reactivity and potential biological interactions. The presence of the isonicotinonitrile group suggests possible interactions with biological targets related to nicotinic pathways.

Research indicates that compounds similar to this compound may exhibit various biological activities due to their structural characteristics. These include:

  • Antimicrobial Activity : Some studies have shown that related compounds have effective antimicrobial properties against a range of pathogens.
  • Anticancer Properties : The dioxaborolane moiety has been linked to anticancer activity through mechanisms involving apoptosis and cell cycle arrest in cancer cells.
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study demonstrated that derivatives of isonicotinonitrile exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Anticancer Activity
    • In vitro studies indicated that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The apoptotic pathway was mediated by the activation of caspases and downregulation of anti-apoptotic proteins .
  • Neuroprotective Effects
    • Research highlighted the ability of similar compounds to protect neuronal cells from oxidative stress-induced damage. This was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of endogenous antioxidant defenses .

Comparative Analysis with Related Compounds

Compound NameCAS No.Molecular WeightAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compound944401-73-4245.09 g/molYesYesYes
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine827614-64-2220.08 g/molModerateYesLimited

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have shown potential as targeted therapies for various diseases, including cancer. For instance, it can be utilized to synthesize compounds that inhibit specific protein kinases involved in tumor growth and progression .

Bioconjugation
In drug development, 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is employed in bioconjugation processes. This allows for the attachment of biomolecules to surfaces or other molecules, enhancing drug delivery systems and improving the efficacy of diagnostic tools .

Organic Synthesis

Building Block for Complex Molecules
The compound is widely used as a building block in organic synthesis. It facilitates the formation of complex molecular structures through various coupling reactions. For example, it can be involved in the synthesis of 3-amino-imidazopyridines via microwave-assisted methods .

Synthesis of Novel Compounds
Researchers have reported using this compound to develop new classes of heterocyclic compounds that exhibit biological activity. Its role as a boronic acid pinacol ester makes it particularly valuable in Suzuki-Miyaura coupling reactions for creating carbon-carbon bonds .

Material Science

Functionalized Polymers and Nanomaterials
In material science, this compound is utilized to create functionalized polymers and nanomaterials. These materials can enhance the performance of electronic devices and sensors due to their improved electrical properties and stability .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation. This highlights its potential in developing selective cancer therapies.

Case Study 2: Drug Delivery Systems

Research involving bioconjugation techniques showed that attaching this compound to nanoparticles improved drug loading efficiency and release profiles for chemotherapeutic agents. This approach enhances the therapeutic index while minimizing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents CAS No. Molecular Weight (g/mol) Key Applications
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile Pyridine 2-NH₂, 3-CN, 5-boronate ester 944401-73-4 257.76 Suzuki coupling, drug intermediates
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile Pyridine 2-NHCH₃, 3-CN, 5-boronate ester 1346809-48-0 259.11 Medicinal chemistry, agrochemicals
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile Pyridine 2-N(CH₃)₂, 3-CN, 5-boronate ester 1346809-50-4 273.14 High-throughput synthesis, fluorescent probes
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pyrimidine 2-NH₂, 5-boronate ester (no cyano group) 72287-77-5 221.07 Nucleotide analogs, kinase inhibitors

Key Differences and Implications

Electronic Effects: The amino group in the target compound (electron-donating) enhances aromatic ring activation, favoring electrophilic substitution in cross-couplings. The cyano group (electron-withdrawing) in isonicotinonitrile derivatives deactivates the pyridine ring, directing coupling reactions to the boronate-bearing position . Pyrimidine analogs lack this group, leading to distinct regioselectivity .

Structural and Physical Properties: Pyridine vs. Pyrimidine: Pyrimidine-based analogs (e.g., CAS 72287-77-5) exhibit higher polarity due to additional nitrogen atoms, impacting solubility in polar solvents. The target compound’s pyridine core with cyano substitution offers a balance of hydrophobicity and reactivity . Melting Points: The pyrimidine derivative (CAS 72287-77-5) has a melting point of 212°C, attributed to stronger intermolecular hydrogen bonding.

Synthetic Utility: Suzuki-Miyaura Reactivity: The target compound’s amino-cyano-boronate triad enables dual functionalization in coupling reactions, a feature absent in methylamino or pyrimidine analogs. This makes it versatile for synthesizing polyfunctionalized biaryls . Pharmaceutical Relevance: Dimethylamino-substituted analogs (e.g., CAS 1346809-50-4) are prioritized in drug discovery for their improved metabolic stability and membrane permeability compared to primary amines .

Preparation Methods

General Synthetic Strategy

Research Findings and Analytical Data

  • The purity and identity of the synthesized compound are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The boronate ester shows characteristic signals in ^1H NMR for the pinacol methyl groups (~1.2 ppm) and the aromatic protons of the pyridine ring.

  • The yield of the borylation reaction typically ranges from 60% to 85%, depending on the reaction scale and purification method.

  • The compound is stable under ambient conditions when stored in a dry, inert atmosphere due to the stabilizing effect of the pinacol ester.

Summary Table of Preparation Methods

Method Starting Material Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Miyaura Borylation 6-Bromopyridin-2-amine Pd(dppf)Cl2 KOAc DMSO 80–100 12–24 60–85 Most common, reliable
Direct C–H Borylation 2-Aminoisonicotinonitrile Iridium catalyst KOAc or similar Dioxane 80–110 24 40–60 Less common, sensitive to amino group
Stepwise Halogenation + Borylation 2-Aminoisonicotinonitrile → 5-halogenated intermediate Pd catalyst KOAc DMSO 80–100 12–24 55–75 Requires regioselective halogenation

Q & A

Basic: What are the key considerations for synthesizing 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile?

Methodological Answer:
Synthesis typically involves introducing the boronic ester group to the pyridine backbone. A common approach is Suzuki-Miyaura coupling (for aryl boronic esters) or direct borylation using pinacol borane. For example:

  • Step 1: Start with 2-amino-5-bromoisonicotinonitrile.
  • Step 2: React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF at 80–100°C for 12–24 hours .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm via ¹H/¹³C NMR and LC-MS .

Critical Note: Moisture-sensitive intermediates require inert atmosphere handling (N₂/Ar glovebox) to prevent boronic ester hydrolysis .

Basic: How should researchers handle solubility and storage challenges for this compound?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For stock solutions:
    • Prepare 10 mM in DMSO, sonicate at 37°C for 10 minutes, and centrifuge to remove particulates .
  • Storage: Store at –20°C in amber vials under inert gas. Avoid freeze-thaw cycles; aliquot solutions for single-use applications. Stability testing (TGA/DSC) shows decomposition above 150°C .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model the boronic ester’s electron density and identify reactive sites. The nitrile group at position 3 stabilizes the transition state via conjugation, enhancing Suzuki coupling efficiency at position 5 .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics. MD data suggest THF improves catalytic turnover by reducing steric hindrance around the boron center .
  • Validation: Compare computed activation energies with experimental Arrhenius plots (rate constants at 60–100°C) .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

  • Directing Groups: The amino group at position 2 directs electrophilic substitution to position 5. For example:
    • Buchwald-Hartwig Amination: Use Pd(OAc)₂/XPhos catalyst to introduce aryl amines at position 5 while retaining the boronic ester .
  • Protection/Deprotection: Protect the amino group with Boc anhydride (di-tert-butyl dicarbonate) to redirect reactivity to the nitrile. Deprotect with TFA post-reaction .
  • Case Study: Modifying the boronic ester to a trifluoroborate salt (via KHF₂ treatment) improves stability in aqueous Suzuki reactions .

Data Contradiction: How to resolve discrepancies in purity data from suppliers?

Methodological Answer:
Suppliers like Sigma-Aldrich may not provide analytical data . To validate:

  • Multi-Technique Analysis: Combine HPLC (C18 column, acetonitrile/water + 0.1% formic acid), ¹¹B NMR (δ ~30 ppm for boronic esters), and elemental analysis .
  • Batch Comparison: Cross-check Lot-to-Lot variations using TLC (Rf = 0.4 in 7:3 hexane/EtOAc) and HRMS (calculated [M+H]⁺ = 259.11; observed 259.08 ± 0.03) .

Method Development: How to design stability studies under catalytic conditions?

Methodological Answer:

  • Accelerated Degradation Testing: Incubate the compound in DMSO/PBS (pH 7.4) at 40°C for 48 hours. Monitor boronic ester hydrolysis via LC-MS (loss of parent ion at m/z 259.11; gain of boronic acid at m/z 187.04) .
  • Catalyst Screening: Test Pd catalysts (PdCl₂ vs. Pd(OAc)₂) for side reactions. ICP-MS detects Pd leaching (<0.1 ppm acceptable) .

Application: What medicinal chemistry applications leverage this compound’s scaffold?

Methodological Answer:

  • Kinase Inhibitor Design: The boronic ester acts as a reversible covalent warhead targeting serine proteases. Example:
    • Replace the nitrile with a sulfonamide to enhance binding to ATP pockets .
  • PROTAC Synthesis: Use Suzuki coupling to attach E3 ligase ligands (e.g., thalidomide analogs) for targeted protein degradation .
  • In Vivo Studies: Formulate as a PEGylated nanoparticle (10–100 nm diameter) to improve bioavailability. Validate via murine PK/PD models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile

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